2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-
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Overview
Description
2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- is a heterocyclic compound with a fused ring structure that includes both naphthalene and pyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- typically involves the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate. The reaction proceeds through a formal oxa-[3 + 3] cycloaddition followed by Knoevenagel condensation and 6π-electrocyclization . The reaction conditions often include refluxing in acetic acid to achieve the desired product.
Industrial Production Methods
Industrial production methods for 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve standard laboratory techniques such as refluxing, stirring, and maintaining specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
Scientific Research Applications
2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo photochemical reactions, leading to the formation of merocyanine dyes, which exhibit photochromic properties . These reactions involve the absorption of light, causing a structural change in the molecule that results in a color change.
Comparison with Similar Compounds
Similar Compounds
2H-Naphtho[1,2-b]pyran: Similar in structure but differs in the position of the fused rings.
2H-Pyran-2-one: Lacks the naphthalene moiety, making it less complex.
4H-Chromene: Contains a benzene ring fused to a pyran ring but differs in the position of the oxygen atom.
Uniqueness
2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- is unique due to its fused ring structure, which imparts distinct chemical and physical properties
Biological Activity
2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a fused polycyclic structure combining naphthalene and pyran moieties. Its molecular formula is C12H10O2, which includes a ketone group at the 2-position and an acetyl group at the 3-position. This unique structure contributes to its biological activities.
Antimicrobial Activity
Research has demonstrated that 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- exhibits notable antimicrobial properties . Studies indicate effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.4 μg/mL |
Escherichia coli | 10 μg/mL |
Bacillus cereus | 8 μg/mL |
The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial effects, 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- has shown anticancer activity in various studies. Notably:
- Cell Lines Tested : The compound was evaluated against human ovarian carcinoma (A2780) and chronic myelogenous leukemia (K562) cell lines.
- Results : It demonstrated cytotoxic effects with IC50 values in the micromolar range, indicating potential as a chemotherapeutic agent.
Cell Line | IC50 (μM) |
---|---|
A2780 | 6.5 |
K562 | 7.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage .
Other Biological Activities
Beyond antimicrobial and anticancer properties, 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- has been investigated for additional biological activities:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals, which can contribute to its protective effects against cellular damage.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions .
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various naphthoquinones showed that derivatives of 2H-Naphtho[2,3-b]pyran-2-one exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Evaluation : In vitro assays indicated that the compound significantly reduced cell viability in cancer cell lines compared to control groups, supporting its potential role in cancer therapy .
Properties
CAS No. |
104970-15-2 |
---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-acetylbenzo[g]chromen-2-one |
InChI |
InChI=1S/C15H10O3/c1-9(16)13-7-12-6-10-4-2-3-5-11(10)8-14(12)18-15(13)17/h2-8H,1H3 |
InChI Key |
MYPCNEXFROJLSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC3=CC=CC=C3C=C2OC1=O |
Origin of Product |
United States |
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